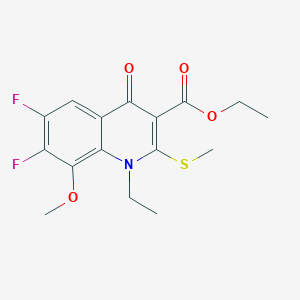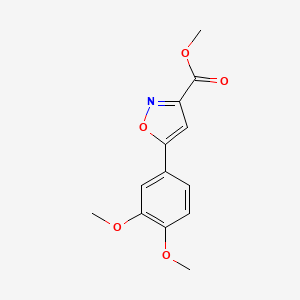
Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C16H17F2NO4S and its molecular weight is 357.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibiotic Synthesis and Biological Activity
The synthesis of novel quinolone derivatives, including compounds closely related to Ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, has been a focus of research due to their potent antibacterial properties. Studies like those by Asolkar et al. (2004) and Hashimoto et al. (2007) have discovered new natural products and synthesized key intermediates that show high biological activity against bacteria and fungi (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004); (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007). These studies contribute to the development of broad-spectrum antibacterial agents effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Synthesis Techniques and Reactivity
Research has also delved into innovative synthesis techniques and the reactivity of quinolone derivatives. Works by Guillou et al. (1998) and Matsuoka et al. (1997) explore the synthesis and reactivity of various N-aryl-2-vinyltetrahydro-4-oxoquinoline derivatives and practical syntheses of key intermediates for new tricyclic quinolones, offering insights into versatile new syntheses of the quinoline skeleton (Guillou, Remuzon, Bouzard, Quirion, Giorgi-Renault, & Husson, 1998); (Matsuoka, Segawa, Makita, Ohmachi, Kashima, Nakamura, Hattori, Kitano, & Kise, 1997).
Metal Ion Complexation and Pharmacological Implications
The interaction of quinolone derivatives with metal ions and its implications for antibacterial activity have been investigated by Bailey et al. (1984), revealing the complexation of transition series metal ions by nalidixic acid and related methoxyquinolones. These studies suggest that metal ion complexation may influence the pharmacokinetics and mechanism of action of quinolone antibiotics (Bailey, Cole, Goodfield, May, Dreyfuss, Midgley, & Williams, 1984).
Propiedades
IUPAC Name |
ethyl 1-ethyl-6,7-difluoro-8-methoxy-2-methylsulfanyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO4S/c1-5-19-12-8(7-9(17)11(18)14(12)22-3)13(20)10(15(19)24-4)16(21)23-6-2/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTNYYOZMRIQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C=C2C(=O)C(=C1SC)C(=O)OCC)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(tert-butyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2964237.png)
![4-[(4-Iodobenzyl)oxy]benzaldehyde](/img/structure/B2964238.png)
![N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2964241.png)

![[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2964244.png)
![5-ethyl-3-oxo-N-(pyridin-4-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2964245.png)
![2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2964246.png)

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2964248.png)
![n-{2-Oxaspiro[3.5]nonan-7-yl}prop-2-enamide](/img/structure/B2964250.png)
![N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2964253.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2964256.png)
![1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2964258.png)

